molecular formula C22H16N2O2S B2663593 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 391222-39-2

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2663593
CAS No.: 391222-39-2
M. Wt: 372.44
InChI Key: BMTCWBOTXSAFKD-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a complex organic compound that features a thiazole ring, a naphthalene ring, and an amide linkage. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities . The naphthalene ring is a polycyclic aromatic hydrocarbon, adding to the compound’s stability and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole derivatives with naphthalene-2-carboxylic acid or its derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide apart is its unique combination of a thiazole ring and a naphthalene ring, which imparts both stability and diverse biological activities. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-8-3-2-4-9-16)23-22(27-20)24-21(26)18-12-11-15-7-5-6-10-17(15)13-18/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTCWBOTXSAFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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